Ethyl 3-phenylglycidate
Overview
Description
Ethyl 3-phenylglycidate, also known as ethyl 2,3-epoxy-3-phenylpropanoate, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a sweet, fruity odor reminiscent of strawberries. This compound is widely used in the flavor and fragrance industry due to its pleasant aroma and taste .
Mechanism of Action
Target of Action
Ethyl 3-phenylglycidate, also known as strawberry aldehyde, is primarily used in the food and fragrance industry for its sweet, fruity, strawberry-like aroma . It doesn’t have a specific biological target, but its sensory properties interact with olfactory receptors in the nose, contributing to the perception of flavor and aroma .
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell – in this case, the sweet, fruity aroma of strawberries .
Pharmacokinetics
The pharmacokinetics of this compound, like other volatile compounds used in the food and fragrance industry, are characterized by rapid absorption, distribution, metabolism, and excretion (ADME). Upon inhalation or ingestion, the compound is quickly absorbed and distributed throughout the body. It is then metabolized, primarily in the liver, and the metabolites are excreted via the urine and breath .
Result of Action
The primary result of this compound’s action is the perception of a sweet, fruity, strawberry-like aroma. This sensory experience can enhance the flavor of foods and beverages, contribute to the scent of perfumes and fragrances, and create a pleasant sensory experience for consumers .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 3-phenylglycidate are not fully understood yet. It is known that this compound can interact with certain enzymes and proteins. For instance, a Pseudomonas sp. was isolated with enantioselective epoxide hydrolase activity to this compound . This suggests that this compound may play a role in certain biochemical reactions involving epoxide hydrolases.
Cellular Effects
It has been found to have genotoxic effects in mammalian cells
Molecular Mechanism
It is known that this compound can undergo reactions in the presence of catalysts or when heated
Temporal Effects in Laboratory Settings
It is known that this compound can undergo reactions over time, especially in the presence of catalysts or when heated
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylglycidate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound via a Darzens condensation reaction . Another method involves the reaction of the silver salt of phenylglycidic acid with ethyl iodide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of epoxide hydrolase enzymes to achieve high enantioselectivity. For example, the bioresolution of racemic this compound using whole cells of Pseudomonas sp. has been investigated to produce optically pure (2R,3S)-ethyl 3-phenylglycidate .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenylglycidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylglycidic acid.
Reduction: 3-phenyl-1,2-propanediol.
Substitution: Various substituted phenylglycidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenylglycidate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Comparison with Similar Compounds
- Ethyl methylphenylglycidate
- Ethyl 2,3-epoxy-3-methylpropanoate
- Ethyl 2,3-epoxy-3-phenylbutanoate
Ethyl 3-phenylglycidate is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in both research and industry.
Properties
IUPAC Name |
ethyl 3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8025886 | |
Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
509 to 518 °F at 760 mmHg (NTP, 1992) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 100 °C | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl 3-phenylglycidate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
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Density |
1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl 3-phenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
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Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
121-39-1, 54276-44-7 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | Ethyl 3-phenylglycidate | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenylglycidate | |
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Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenyloxirane-2-carboxylate | |
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Record name | ETHYL 3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl phenylglycidate | |
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Melting Point |
less than 32 °F (NTP, 1992) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Retrosynthesis Analysis
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